2-(4-chlorophenyl)-N-2-pyridinylacetamide
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Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-chlorophenyl)-N-2-pyridinylacetamide often involves complex reactions and intermediates. For instance, the reactions between redox-active ligands and tris(hexafluoroacetylacetonate)Ln(III) lead to the formation of compounds with specific formulas, demonstrating the intricate processes involved in synthesizing such complex molecules (Pointillart et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-chlorophenyl)-N-2-pyridinylacetamide is often determined using single-crystal X-ray diffraction. For example, in certain compounds, the chlorophenyl ring is almost perpendicular to the pyrrolidine ring, indicating the spatial arrangement of the molecular components (Kamala et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be diverse. For example, the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides shows the generation of various products, indicating the chemical versatility and reactivity of these molecules (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of these compounds are often analyzed through spectroscopic methods, revealing details such as vibrational signatures and the effect of rehybridization and hyperconjugation on the molecules. These analyses provide insights into the stability and electronic interactions within the compounds (Mary et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding patterns, are crucial for understanding the behavior of these compounds. For instance, the synthesis and antitumor evaluation of triaryl pyridines containing chlorophenyl and phenolic moieties reveal the compounds' biological activities and interactions (Thapa et al., 2012).
Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could include medicinal chemistry, materials science, or chemical biology .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-4-10(5-7-11)9-13(17)16-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDGJJWTJDNGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669131 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenyl)-N-pyridin-2-ylacetamide |
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